2,4-Dinitro-1-[(prop-2-en-1-yl)oxy]benzene
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Overview
Description
2,4-Dinitro-1-(prop-2-en-1-yloxy)benzene is a chemical compound characterized by the presence of two nitro groups and a prop-2-en-1-yloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dinitro-1-(prop-2-en-1-yloxy)benzene typically involves the nitration of 1-(prop-2-en-1-yloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro groups at the 2 and 4 positions of the benzene ring. The reaction is usually conducted at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
Industrial production of 2,4-dinitro-1-(prop-2-en-1-yloxy)benzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced monitoring techniques helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-1-(prop-2-en-1-yloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2,4-diamino-1-(prop-2-en-1-yloxy)benzene.
Oxidation: Formation of epoxides or aldehydes depending on the reaction conditions.
Scientific Research Applications
2,4-Dinitro-1-(prop-2-en-1-yloxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds with specific biological activities.
Mechanism of Action
The mechanism of action of 2,4-dinitro-1-(prop-2-en-1-yloxy)benzene involves its interaction with various molecular targets. The nitro groups can participate in electron-withdrawing interactions, making the benzene ring more reactive towards nucleophiles. The prop-2-en-1-yloxy group can undergo various transformations, contributing to the compound’s versatility in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitro-1-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a prop-2-en-1-yloxy group.
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Contains a single nitro group and a prop-2-yn-1-yloxy group
Uniqueness
The combination of nitro and prop-2-en-1-yloxy groups provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry .
Properties
CAS No. |
10242-18-9 |
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Molecular Formula |
C9H8N2O5 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
2,4-dinitro-1-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H8N2O5/c1-2-5-16-9-4-3-7(10(12)13)6-8(9)11(14)15/h2-4,6H,1,5H2 |
InChI Key |
GSUJYIQTPFRZOY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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